molecular formula C16H19N5O2S B4366852 1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE

1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4366852
M. Wt: 345.4 g/mol
InChI Key: MZPBMPWJIWAXBJ-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its unique structure, which includes a sulfonamide group, making it a potential candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The final step involves the alkylation of the pyrazole ring with an appropriate alkyl halide to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide
  • 1-ethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide

Uniqueness

1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets compared to similar compounds.

Properties

IUPAC Name

1-ethyl-N-[1-[(3-methylphenyl)methyl]pyrazol-4-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-3-20-12-16(9-18-20)24(22,23)19-15-8-17-21(11-15)10-14-6-4-5-13(2)7-14/h4-9,11-12,19H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPBMPWJIWAXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE
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1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE
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1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE
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1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
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1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
1-ETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE

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